molecular formula C12H10N2O3 B2518708 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 1155554-57-6

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B2518708
CAS RN: 1155554-57-6
M. Wt: 230.223
InChI Key: JDOPGVCKRBDVHG-UHFFFAOYSA-N
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Description

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, also known as DOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DOCA belongs to the class of phthalazine derivatives and has a unique chemical structure that makes it a promising candidate for various research applications.

Scientific Research Applications

Synthesis and Polymer Applications

Two novel benzoxazine monomers, including structures closely related to 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, were synthesized demonstrating their potential for creating high-performance thermosets. These monomers undergo thermal cure, resulting in thermosets with excellent thermomechanical properties, such as higher glass transition temperatures (around 300 °C) and improved thermal stability compared to polybenzoxazines without allyl groups, highlighting their significance in material science and engineering applications (Agag & Takeichi, 2003).

Catalytic Applications and Organic Synthesis

The carboxylation of allylic C(sp3)-H bonds of terminal alkenes with CO2, facilitated by a Co/Xantphos complex, showcases a method for converting a wide range of allylarenes and 1,4-dienes into linear styrylacetic acid and hexa-3,5-dienoic acid derivatives. This process exemplifies a regioselective and functional group-tolerant approach to synthesizing valuable carboxylic acid derivatives from simpler substrates, potentially including derivatives of this compound, thus offering a sustainable alternative for incorporating CO2 into valuable products (Michigami, Mita, & Sato, 2017).

Coordination Polymers and Material Chemistry

The study on coordination polymers based on heterocyclic nitrogen and aromatic carboxylic acids, including designs that could theoretically incorporate this compound, provides insights into the synthesis, structures, magnetic, and electric properties of such materials. These findings indicate the potential of this compound derivatives in forming coordination polymers with unique structural, magnetic, and electrical properties, which could be valuable in the fields of materials science and nanotechnology (Yang et al., 2020).

properties

IUPAC Name

4-oxo-3-prop-2-enylphthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h2-6H,1,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOPGVCKRBDVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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